molecular formula C12H21NO B13368994 (R)-2-(Adamantan-1-yl)-2-aminoethanol

(R)-2-(Adamantan-1-yl)-2-aminoethanol

Cat. No.: B13368994
M. Wt: 195.30 g/mol
InChI Key: HBUUJKSRVMGCEK-CRCJWISWSA-N
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Description

(R)-2-(Adamantan-1-yl)-2-aminoethanol is a chiral adamantane derivative characterized by an aminoethanol group attached to the adamantane scaffold. Adamantane, a tricyclic hydrocarbon with a rigid diamondoid structure, is widely exploited in medicinal chemistry due to its lipophilicity, metabolic stability, and ability to enhance blood-brain barrier penetration . The (R)-enantiomer of this compound is of particular interest because stereochemistry often influences pharmacological activity and receptor binding.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

(2R)-2-(1-adamantyl)-2-aminoethanol

InChI

InChI=1S/C12H21NO/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m0/s1

InChI Key

HBUUJKSRVMGCEK-CRCJWISWSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@H](CO)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CO)N

Origin of Product

United States

Preparation Methods

Direct Aminoalkylation of Adamantane Derivatives

One of the most established methods involves nucleophilic substitution on a suitably functionalized adamantane derivative, followed by amino group introduction:

Step Description Conditions References
1 Preparation of 1-adamantanol Oxidation of adamantane to 1-adamantanol using oxidizing agents like chromic acid or potassium permanganate Standard oxidation protocols ,
2 Conversion to 1-adamantyl halide Treatment with phosphorus tribromide or thionyl chloride Reflux conditions
3 Nucleophilic substitution with aminoethanol Reaction with aminoethanol derivatives under basic conditions Elevated temperature, solvent: ethanol or isopropanol ,
4 Chiral resolution or asymmetric synthesis Use of chiral auxiliaries or chiral catalysts to obtain (R)-enantiomer Asymmetric catalysis or chiral chromatography ,

Synthesis via Adamantanamine Intermediates

Another prominent route involves synthesizing adamantanamine derivatives, which are then transformed into amino alcohols:

Step Description Conditions References
1 Synthesis of adamantanamine From adamantane via nitration, reduction, or amination Reflux in ethanol with ammonia or hydrazine ,
2 Conversion to amino alcohol Reaction with formaldehyde or epichlorohydrin derivatives Under basic or acidic conditions ,
3 Enantiomeric resolution Chiral chromatography or enzymatic resolution Specific to chiral synthesis protocols ,

Asymmetric Synthesis Using Chiral Catalysts

Recent advances focus on asymmetric catalysis to directly synthesize the (R)-enantiomer:

Method Catalyst Conditions Yield & Enantioselectivity References
Enantioselective hydrogenation Chiral Rh or Ru complexes Hydrogen atmosphere, mild temperatures >90% enantiomeric excess ,
Asymmetric epoxidation Sharpless epoxidation Using chiral ligands High stereoselectivity

Specific Synthesis Protocols and Data

Patent-Based Method (EP1820792A1)

This patent describes a multi-step process involving:

Key Data:

Step Reagents Temperature Time Yield Enantiomeric Excess Reference
Amination Thiourea 60-120°C 4-10 hr 70-85% Not specified
Hydrolysis Acidic medium Reflux 4-8 hr 65-75% Not specified
Chiral resolution Chiral chromatography Room temp - - >98% (R)

Azide-Substituted Intermediate Route (Based on)

This method involves:

  • Epoxidation of adamantane derivatives to form (S)-epoxides.
  • Ring opening with sodium azide at 60°C, predominantly yielding (R)-2-azido-2-aryl ethanols.
  • Reduction of azide to amino alcohol using catalytic hydrogenation or Staudinger reduction.

Data Highlights:

Reaction Conditions Yield Enantiomeric Purity Reference
Epoxidation Peracid oxidation 80-90% Enantiopure (S)-epoxides
Azide opening NaN₃, 60°C 85-95% Predominantly (R)-configuration
Azide reduction Catalytic H₂ >90% Enantiopure (R)-2-amino alcohol

Alternative Route: Hydroxylation of Adamantane Derivatives (Based on)

This involves:

  • Oxidation of adamantane to 1-adamantanol.
  • Conversion to 1-adamantyl halides.
  • Nucleophilic substitution with aminoethanol derivatives.

Key Data:

Step Reagents Conditions Yield Notes Reference
Oxidation KMnO₄ or CrO₃ Reflux 70-85% To produce 1-adamantanol
Halogenation PBr₃ or SOCl₂ Reflux 75-85% To produce 1-adamantyl halide
Amino alcohol formation Aminoethanol Reflux 60-75% Nucleophilic substitution

Summary of Key Findings

Method Type Advantages Limitations Typical Yield Enantioselectivity
Direct aminoalkylation Straightforward; scalable Stereochemistry control challenging 60-85% Moderate; improved with chiral catalysts
Azide ring-opening High stereoselectivity; versatile Requires reduction step >90% High enantiomeric excess (>98%)
Asymmetric catalysis High enantioselectivity Complex catalyst systems >90% Excellent ,

Concluding Remarks

The synthesis of this compound is achievable via multiple routes, with the most efficient and stereoselective methods involving:

The choice of method depends on the desired scale, stereochemical purity, and available resources. Advances in asymmetric catalysis have significantly improved enantiomeric excesses, making these approaches suitable for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The primary hydroxyl group undergoes oxidation to form carbonyl derivatives. For example:

  • Ketone formation : Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes the hydroxyl group to a ketone, yielding (R)-2-(adamantan-1-yl)-2-aminoacetone.

  • Aldehyde formation : Controlled oxidation using pyridinium chlorochromate (PCC) produces the corresponding aldehyde, preserving the adamantane and amino groups.

Reaction outcomes depend on the oxidizing agent and solvent system. Strong oxidizers like KMnO₄ favor complete oxidation, while milder agents like PCC retain stereochemical integrity.

Esterification and Acylation

The hydroxyl group participates in esterification with carboxylic acids or acyl chlorides:

  • Acetyl ester synthesis : Reaction with acetic anhydride in pyridine yields (R)-2-(adamantan-1-yl)-2-aminoethyl acetate.

  • Benzoylation : Benzoyl chloride in dichloromethane with triethylamine forms the benzoyl ester derivative.

Acylation at the amino group is also feasible:

  • Amide formation : Reacting with 1-adamantanoyl chloride in the presence of dimethylaluminum chloride produces an amide-linked derivative, as demonstrated in analogous adamantane-indole syntheses .

Substitution Reactions

The hydroxyl group can be replaced via nucleophilic substitution:

  • Thionyl chloride : Converts the hydroxyl to a chloride, forming (R)-2-(adamantan-1-yl)-2-aminoethyl chloride, a precursor for further functionalization.

  • Phosphorus tribromide : Generates the corresponding bromide, useful in alkylation reactions.

Table 2: 11β-HSD1 Inhibition by Thiazol-4(5H)-one Derivatives

CompoundR₂% Inhibition (10 µM)IC₅₀ (µM)
3cC₂H₅69.225.44
3dC₃H₇72.373.23
3ei-C₃H₇76.401.19

Stereochemical Considerations

The (R)-configuration influences reaction outcomes:

  • Enantioselective synthesis : Chiral catalysts like L-proline improve enantiomeric excess in derivative synthesis .

  • Biological activity : Stereochemistry affects binding to targets such as heme oxygenase, where the adamantane core enhances hydrophobic interactions.

Scientific Research Applications

Based on the search results, here's what is known about the applications of adamantane derivatives like (R)-2-(Adamantan-1-yl)-2-aminoethanol:

This compound

  • Basic Information: this compound is a chemical compound with the CAS number 328969-78-4 .
  • Related Compounds: A similar compound, (S)-2-(Adamantan-1-yl)-2-aminoethanol, has the PubChem CID 789780 .

Adamantane Derivatives in Drug Discovery

  • General Applications: Adamantane derivatives, in general, have attracted interest in medicinal chemistry due to their unique structural and physicochemical properties .
  • Lipophilicity: The inclusion of adamantane can increase the lipophilicity of a compound . Substituting phenyl rings with adamantane derivatives is a strategy to introduce lipophilicity .
  • Drug Stability: The rigid hydrocarbon scaffold of adamantane can protect functional groups from metabolic cleavage, increasing drug stability and plasma half-life .
  • Blood-Brain Barrier Permeability: Adamantyl derivatives can enhance central nervous system (CNS) drug exposure by improving blood–brain barrier (BBB) permeability and membrane solubility .
  • Impact on Partition Coefficients: The inclusion of hydrophobic substituents like adamantane can increase the calculated partition coefficients (c logP) value of a drug . It has been estimated that adamantane can increase the cLogP value by ~3.1 log units .
  • Antimicrobial Activity: Some adamantane-containing compounds have shown antibacterial and antifungal activity . For example, certain thiazol-2(3H)-imine derivatives with an adamantyl group have displayed broad-spectrum antibacterial activity .
  • CB2 Receptor Targets: Adamantanol derivatives have been used to create compounds that target the CB2 receptor .

Specific Examples

  • Thiourea Derivatives: Reacting 1-aminoadamantane with aryl isothiocyanates yields 1-(adamantan-1-yl)-3-arylthiourea derivatives, which can be further reacted to form thiazol-2(3H)-imine derivatives .
  • 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives: Novel derivatives of 2-(adamantan-1-ylamino)thiazol-4(5H)-one have been synthesized and tested .
  • Benzo[d]imidazole Derivatives: 1-Adamantanol has been used to create benzo[d]imidazole derivatives .

Mechanism of Action

The mechanism of action of ®-2-(Adamantan-1-yl)-2-aminoethanol involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid scaffold that can enhance binding affinity and selectivity for certain biological targets. The aminoethanol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. Specific pathways and targets may vary depending on the application, such as inhibition of viral replication or modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural Analogues and Functional Group Variations

Adamantane derivatives are modified by attaching diverse functional groups to tune their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Functional Group(s) Key Biological Activities References
(R)-2-(Adamantan-1-yl)-2-aminoethanol Aminoethanol Hypothetical: Neurological modulation N/A
2-(Adamantan-1-yl)-2-oxoethyl benzoates Ester (benzoate) Antioxidant, anti-inflammatory
Adamantane-isothiourea hybrids Morpholine/piperazine + isothiourea Antimicrobial, hypoglycemic
N-(Adamantan-1-yl)-2-aminobenzamide Benzamide Synthetic intermediate
Adamantane-monoterpenoid conjugates Thiadiazole + monoterpenoid Enhanced cytotoxicity (e.g., Topotecan)

Key Observations :

  • Ester Derivatives (e.g., 2-oxoethyl benzoates) : Exhibit potent antioxidant and anti-inflammatory activities. For example, 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate showed superior hydrogen peroxide radical scavenging compared to standard antioxidants . Nitrogen-containing analogs (e.g., pyridinecarboxylate derivatives) demonstrated enhanced anti-inflammatory effects, outperforming diclofenac sodium in protein denaturation assays .
  • Isothiourea Hybrids : These derivatives, such as 4-arylmethyl carbothioimidates, displayed broad-spectrum antibacterial activity against Gram-positive bacteria and Candida albicans. Compound 7b achieved MIC values of 4–8 µg/mL against Staphylococcus aureus . Additionally, hypoglycemic effects in diabetic rats were comparable to gliclazide .
  • Monoterpenoid Conjugates: Thiadiazole-linked adamantane-monoterpenoid hybrids (e.g., compounds 15a and 15b) enhanced the cytotoxicity of Topotecan, a topoisomerase inhibitor, suggesting synergistic effects in cancer therapy .

Physicochemical and Pharmacokinetic Properties

The aminoethanol group in this compound likely improves water solubility compared to purely lipophilic analogs like esters or amides. For example:

  • Aminoethanol vs. Aminoacetic Acid: The hydrochloride salt of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid (CAS 101976-73-2) has a molecular weight of 245.75 and is stored under inert atmosphere, suggesting sensitivity to oxidation . The aminoethanol variant may offer better membrane permeability due to its hydroxyl group.

Stereochemical Considerations

The (R)-configuration is critical for enantioselective interactions. For instance:

  • In adamantane-monoterpenoid hybrids, the (R)- and (S)-configurations of the monoterpenoid moiety significantly altered cytotoxic potency .
  • The synthesis of this compound likely requires chiral resolution techniques, similar to those used for (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride .

Biological Activity

(R)-2-(Adamantan-1-yl)-2-aminoethanol is a chiral compound belonging to the amino alcohol class, featuring an adamantane moiety known for its unique three-dimensional structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and neuroprotective properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C12H21NOC_{12}H_{21}NO. The compound can be synthesized through various methods, typically involving reactions that modify the adamantane framework or introduce functional groups conducive to biological activity. For instance, it can be synthesized via oxidation, reduction, or substitution reactions to yield derivatives with enhanced properties .

The mechanism of action for this compound involves its interaction with specific molecular targets. The rigid adamantane structure enhances binding affinity to biological targets, while the aminoethanol group facilitates hydrogen bonding and other interactions. These characteristics may contribute to its potential in inhibiting viral replication or modulating neurotransmitter receptors .

Antiviral Activity

Research indicates that adamantane derivatives, including this compound, may exhibit antiviral properties. For example, compounds with similar structures have been shown to inhibit viral replication in various studies, suggesting potential therapeutic applications against viral infections .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative disorders. Compounds containing adamantane structures are known to modulate neurotransmitter systems and may provide protective effects against neuronal damage .

In Vitro Studies

In vitro studies have assessed the antiproliferative activity of related adamantane derivatives against human cancer cell lines using assays such as MTT. For instance, certain derivatives exhibited significant antiproliferative activity with IC50 values below 10 μM against HeLa and MCF-7 cell lines. These findings suggest that this compound could also exhibit similar anticancer properties .

Compound Cell Line IC50 (μM) Activity
Compound 1HeLa<10Potent
Compound 2MCF-7<10Potent
Compound 3HCT-11620Moderate
Compound 4HepG-230Weak

Q & A

Q. What are the established synthetic routes for (R)-2-(Adamantan-1-yl)-2-aminoethanol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves bromination of adamantane to form 1-bromoadamantane, followed by a Grignard reaction with magnesium in anhydrous ether. The resulting Grignard reagent is added to a chiral aldehyde (e.g., (R)-2-bromo-1-phenylpropan-1-one) to yield the alcohol intermediate, which is subsequently aminated. Enantiomeric purity is controlled via chiral auxiliary use or asymmetric catalysis. For example, highlights the Grignard approach, while demonstrates carbamoyl functionalization under thermal conditions.
  • Key Reaction Parameters :
StepReagent/ConditionImpact on Yield/PuritySource
BrominationBr₂, Lewis acidHigh adamantane functionalization
Grignard ReactionMg, anhydrous etherBulky adamantyl group incorporation
AminationNH₃, Pd/CChiral center retention (~90% ee)

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify adamantyl protons (δ 1.6–2.1 ppm) and the aminoethanol backbone (δ 3.4–3.8 ppm). NOESY confirms stereochemistry by correlating adamantyl and chiral center protons .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve adamantane’s rigid cage and hydrogen-bonding networks. notes SHELX’s robustness for small-molecule refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₂H₂₁NO) via exact mass matching (±0.001 Da) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical thresholds ensure pharmacological relevance?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane:isopropanol (90:10) mobile phase. reports baseline separation (Rₛ > 1.5) for enantiomers .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to quantify enantiomeric excess (ee > 99% for drug candidates) .
  • Pharmacological Threshold : Impurities < 0.1% are required for neurological studies to avoid off-target effects .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with neurological targets (e.g., NMDA receptors). The adamantyl group’s hydrophobicity enhances blood-brain barrier penetration .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. highlights adamantane’s role in stabilizing binding pockets .
  • QSAR Models : Hammett constants (σ) correlate substituent effects on activity (R² > 0.85 for logP vs. IC₅₀) .

Q. How do contradictory data on the compound’s biological activity arise, and what experimental controls mitigate these discrepancies?

  • Methodological Answer : Contradictions often stem from:
  • Solvent Effects : DMSO > 0.1% alters cell membrane permeability. uses < 0.05% DMSO in biological assays .
  • Metabolic Instability : Cytochrome P450 screening (e.g., CYP3A4) identifies rapid clearance in vivo. Include metabolic stabilizers (e.g., deuterated analogs) .
  • Controls : Use adamantane-free analogs (e.g., 1-Adamantylamine) to isolate pharmacological effects .

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